N-(2-Ethoxyphenyl)-2-methylbenzamide

Description

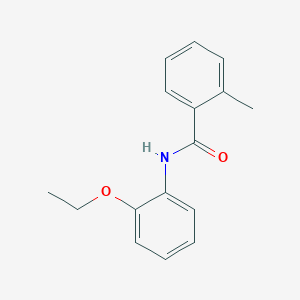

N-(2-Ethoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 2-ethoxyaniline moiety. Its molecular structure combines an electron-donating ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring with a methyl substituent on the benzamide backbone.

Purification typically employs column chromatography and spectroscopic validation (¹H/¹³C NMR, IR, GC-MS) .

Its primary utility lies in facilitating regioselective C–H activation in catalytic transformations, though its directing efficacy may differ from stronger chelating groups like anthraquinone-based systems .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-19-15-11-7-6-10-14(15)17-16(18)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

ZPDXUHNZPDAKDZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their comparative attributes:

*Inferred from substituent chemistry.

Key Comparative Analyses

Directing Group Efficacy

- Anthraquinone-based derivatives (e.g., N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide) exhibit superior chelation due to rigid planar structures and strong N,O-coordination, enabling high-yield C–H arylation (~94% yield in Ru-catalyzed reactions) .

- Hydroxyalkyl analogs (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) form stable five-membered metallacycles, enhancing regioselectivity in C–H activation .

Physicochemical Properties

- Lipophilicity : Ethoxy groups increase hydrophobicity (logP ~3.5 estimated) compared to hydroxylated analogs (logP ~2.0), favoring membrane permeability in pharmaceutical contexts .

- Thermal Stability: Anthraquinone-based benzamides exhibit higher melting points (>250°C) due to aromatic stacking, whereas ethoxyphenyl derivatives likely melt at lower temperatures (~150–180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.